molecular formula C23H21BrN2O3 B3705489 3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide

3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide

Cat. No.: B3705489
M. Wt: 453.3 g/mol
InChI Key: VRUKSEHJZPEHPZ-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, an ethoxy group, and a benzoyl-substituted amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of the bromine atom into the benzene ring.

    Ethoxylation: Addition of the ethoxy group to the aromatic ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Benzoylation: Introduction of the benzoyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group or the aromatic rings.

    Reduction: Reduction reactions may target the amide or benzoyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide
  • 3-bromo-4-ethoxy-N-[3-[(4-methylbenzoyl)amino]phenyl]benzamide

Uniqueness

3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3/c1-3-29-21-12-11-16(13-20(21)24)22(27)25-17-8-6-9-18(14-17)26-23(28)19-10-5-4-7-15(19)2/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKSEHJZPEHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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